molecular formula C14H20N2O2 B061436 tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 171049-41-5

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Número de catálogo: B061436
Número CAS: 171049-41-5
Peso molecular: 248.32 g/mol
Clave InChI: AGRBXKCSGCUXST-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a versatile and high-value chemical building block extensively used in medicinal chemistry and drug discovery research. This compound features a 1,2,3,4-tetrahydroisoquinoline scaffold, a privileged structure found in numerous biologically active molecules. The 7-amino group serves as a key synthetic handle, allowing for facile functionalization through amide coupling, sulfonylation, or reductive amination to create diverse compound libraries. Furthermore, the N-Boc (tert-butoxycarbonyl) protecting group is strategically incorporated to enhance the compound's stability and solubility during synthetic sequences, while being readily removable under mild acidic conditions to reveal the secondary amine for further elaboration. Its primary research applications include the synthesis of novel pharmacophores targeting central nervous system (CNS) disorders, cardiovascular diseases, and oncology. Researchers value this intermediate for the development of tetrahydroisoquinoline-based inhibitors, receptor ligands, and other small molecule probes, facilitating structure-activity relationship (SAR) studies and the exploration of new therapeutic pathways.

Propiedades

IUPAC Name

tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRBXKCSGCUXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622143
Record name tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171049-41-5
Record name tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171049-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 7-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Cyclization Strategies

The Bischler-Napieralski reaction offers a route to construct the isoquinoline core. Starting from β-phenylethylamides, cyclization using phosphoryl chloride (POCl₃) or other Lewis acids generates 3,4-dihydroisoquinolines, which can subsequently undergo Boc protection.

Direct Amination

Palladium-catalyzed C–H amination of tert-butyl 7-halo-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives provides an advanced route, though this method is less commonly reported due to catalyst costs and regioselectivity challenges.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Boc Protection85–90%High efficiency; minimal byproductsRequires pre-synthesized amine precursor
Nitro Reduction62%Scalable; cost-effective reagentsLonger reaction time; iron disposal
Cyclization50–70%Builds core structure from simple starting materialsMulti-step; moderate yields

Experimental Optimization

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) improve Boc protection kinetics, while protic solvents (e.g., methanol) enhance nitro reduction rates.

Catalytic Enhancements

Substituting iron with catalytic hydrogenation (H₂, Pd/C) in nitro reductions increases yields to ~75% but requires specialized equipment.

Purification Techniques

Flash chromatography using ethyl acetate/hexanes gradients achieves >95% purity, as validated by LCMS data (M+H⁺ = 283.3) .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds related to isoquinoline derivatives exhibit anticancer properties. A study demonstrated that tert-butyl 7-amino-3,4-dihydroisoquinoline derivatives could inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural features contribute to its interaction with biological targets involved in cancer progression.

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Isoquinoline derivatives have been studied for their ability to protect neuronal cells from oxidative stress and neuroinflammation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Synthesis

Building Block for Complex Molecules
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as a versatile building block in organic synthesis. Its functional groups allow for further transformations, enabling the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. For instance, it can be utilized in the synthesis of various alkaloids and other nitrogen-containing compounds.

Case Studies

Study on Anticancer Properties
A notable case study published in Journal of Medicinal Chemistry explored the anticancer effects of isoquinoline derivatives, including this compound. The study found that these compounds exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating their potency.

Neuroprotective Study
In another study published in Neuroscience Letters, researchers investigated the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced neuronal death and improved cell viability compared to untreated controls.

Mecanismo De Acción

The mechanism of action of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

The biological and physicochemical properties of dihydroisoquinoline derivatives are highly dependent on substituents at position 5. Below is a comparative analysis:

Compound Substituent Molecular Weight (g/mol) Key Applications Synthesis Yield References
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate -NH₂ 248.32 Kinase inhibitor intermediates Not reported
tert-Butyl 7-(2-trifluoromethylbenzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7c) -CH₂(2-CF₃-C₆H₄) 407.42 Opioid receptor ligand precursors Not reported
tert-Butyl 7-(2-cyanobenzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7d) -CH₂(2-CN-C₆H₄) 364.43 SAR studies for CNS-targeting molecules Not reported
tert-Butyl 7-(3-methoxybenzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7e) -CH₂(3-OCH₃-C₆H₄) 370.45 Antimicrobial agent scaffolds Not reported
tert-Butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate -NH₂ (position 6), -Cl (position 7) 282.77 Anticancer drug intermediates Not reported
tert-Butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate -F 265.30 Radiolabeled probe development Not reported

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -CN) : Enhance metabolic stability and binding affinity in CNS-targeting compounds but may reduce solubility .
  • Electron-Donating Groups (e.g., -OCH₃) : Improve solubility but may increase susceptibility to oxidative metabolism .
  • Halogenation (e.g., -Cl, -F): Chlorine at position 7 (as in 6-amino-7-chloro derivative) enhances electrophilicity, making it suitable for nucleophilic substitution reactions in anticancer drug synthesis .

Actividad Biológica

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 171049-41-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the isoquinoline family, which has been associated with various pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C14H20N2O2
  • Molecular Weight : 248.32 g/mol
  • IUPAC Name : tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate
  • Physical Form : Solid
  • Purity : ≥97% .

The biological activity of this compound is largely attributed to its structural features that allow interaction with various biological targets. The isoquinoline core is known to exhibit interactions with enzymes and receptors involved in cancer progression and microbial resistance.

Anticancer Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds were promising when compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Reference
DoxorubicinMCF-70.0266
tert-butyl 7-amino...MCF-7TBD
Other Isoquinoline DerivativeHepG2TBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain isoquinoline derivatives possess antibacterial and antifungal activities against a range of pathogens. These findings suggest potential applications in treating infections resistant to conventional antibiotics .

Table 2: Antimicrobial Activity

PathogenCompound TestedActivity (Zone of Inhibition)
Staphylococcus aureustert-butyl 7-amino...TBD
Escherichia colitert-butyl 7-amino...TBD
Candida albicansIsoquinoline DerivativeTBD

Case Studies

  • Anticancer Efficacy in MCF-7 Cells : A recent study evaluated the cytotoxic effects of various isoquinoline derivatives on MCF-7 cells. The results indicated that the tested compound exhibited a dose-dependent response leading to significant cell death at higher concentrations.
  • Antimicrobial Screening : Another research effort focused on the antimicrobial efficacy of isoquinoline derivatives against several bacterial strains. The results highlighted the compound's potential as a lead structure for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate?

  • Methodology : Utilize tert-butyl carbamate (Boc) protection for the amine group to prevent unwanted side reactions during synthesis. Intermediate halogenation (e.g., bromo or fluoro analogs) can facilitate subsequent nucleophilic substitution to introduce the amino group (see halogenated analogs in ). Reductive amination or catalytic hydrogenation may be employed for final functionalization. Confirm purity via column chromatography and monitor reactions using TLC or HPLC .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in sealed, moisture-free containers at 2–8°C to prevent hydrolysis of the Boc group. Avoid prolonged exposure to light or heat, as decomposition may release CO, CO₂, or nitrogen oxides . Use inert atmospheres (N₂/Ar) for air-sensitive reactions. Always consult safety data for analogs (e.g., fluoro-substituted derivatives) to anticipate hazards like skin/eye irritation .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Identify proton environments (e.g., Boc tert-butyl group at δ ~1.4 ppm, dihydroisoquinoline ring protons between δ 2.5–4.5 ppm) and confirm regiochemistry .
  • Mass Spectrometry (MS) : Use ESI+ to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • IR Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹) from the Boc group. Cross-validate with analogs lacking the amino group (e.g., hydroxy or halogen derivatives) .

Advanced Research Questions

Q. How does the amino group at position 7 influence the compound's reactivity compared to halogen or hydroxy substituents?

  • Methodology : Compare electronic effects via DFT calculations or Hammett studies. The amino group’s electron-donating nature may increase nucleophilicity at adjacent positions, contrasting with halogen substituents (electron-withdrawing). Test reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic substitutions using halogenated analogs (e.g., 7-bromo derivatives) as controls .

Q. What methodological challenges arise in analyzing enantiomeric purity of tert-butyl-protected dihydroisoquinoline derivatives?

  • Methodology : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) or derivatize with chiral auxiliaries (e.g., Mosher’s acid) for NMR analysis. For diastereomeric resolution, synthesize analogs with bulky substituents (e.g., tert-butyl) to enhance stereochemical discrimination .

Q. How can contradictory stability data between different substituted analogs be resolved?

  • Methodology : Conduct accelerated stability studies under controlled conditions (e.g., 40°C/75% RH for 1–3 months). Monitor degradation via HPLC-MS and compare with halogenated (e.g., 7-fluoro) or hydroxy-substituted analogs. Correlate decomposition pathways (e.g., Boc cleavage vs. ring oxidation) using Arrhenius modeling .

Q. What strategies mitigate hazards associated with decomposition products like HF or nitrogen oxides during thermal analysis?

  • Methodology : Use gas scrubbers (e.g., NaOH traps for HF) and ensure fume hoods with HEPA filters during thermogravimetric analysis (TGA). For nitrogen oxides, employ catalytic converters or chemisorption tubes. Reference safety protocols for fluoro-substituted analogs, which share similar decomposition risks .

Q. How can regioselective functionalization be achieved in dihydroisoquinoline scaffolds?

  • Methodology : Utilize directing groups (e.g., Boc at position 2) to steer electrophilic substitution to position 7. For amino group installation, optimize Pd-catalyzed C–H amination or employ transition-metal templates (e.g., Ru or Ir) for sp³ C–H activation. Validate regioselectivity via NOE NMR or X-ray crystallography .

Data Contradiction Analysis

  • Example : Discrepancies in reported storage stability may arise from substituent-specific degradation kinetics. For instance, amino groups may accelerate hydrolysis under acidic conditions compared to halogenated analogs. Replicate studies under standardized protocols (pH, temperature) to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.